REACTION_CXSMILES
|
C([Mg]Cl)(C)C.[Cl:6][C:7]1[CH:12]=[CH:11][C:10]([CH2:13][CH3:14])=[C:9](I)[CH:8]=1.C[O:17][B:18](OC)[O:19]C.Cl>C1COCC1>[Cl:6][C:7]1[CH:12]=[CH:11][C:10]([CH2:13][CH3:14])=[C:9]([B:18]([OH:19])[OH:17])[CH:8]=1
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Name
|
|
Quantity
|
8.98 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)[Mg]Cl
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Name
|
|
Quantity
|
4.35 g
|
Type
|
reactant
|
Smiles
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ClC1=CC(=C(C=C1)CC)I
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Name
|
|
Quantity
|
40 mL
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Type
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solvent
|
Smiles
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C1CCOC1
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Name
|
|
Quantity
|
3.63 mL
|
Type
|
reactant
|
Smiles
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COB(OC)OC
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Name
|
|
Quantity
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16 mL
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Type
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reactant
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Smiles
|
Cl
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Type
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CUSTOM
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Details
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the reaction mixture was stirred at the same temperature for 30 min, under argon
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Rate
|
UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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the reaction mixture was stirred at the same temperature for 1.5 h
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Duration
|
1.5 h
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Type
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EXTRACTION
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Details
|
the reaction mixture extracted with EtOAc (3×50 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organic layers were dried over sodium sulfate
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Type
|
CUSTOM
|
Details
|
after removal of the solvent
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Type
|
CUSTOM
|
Details
|
a solid was obtained
|
Type
|
CUSTOM
|
Details
|
which was triturated with hexane
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=CC(=C(C1)B(O)O)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.15 g | |
YIELD: PERCENTYIELD | 72% | |
YIELD: CALCULATEDPERCENTYIELD | 71.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |